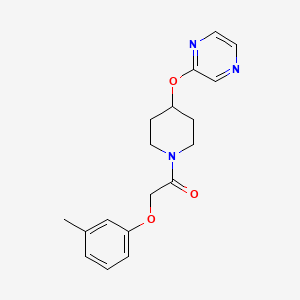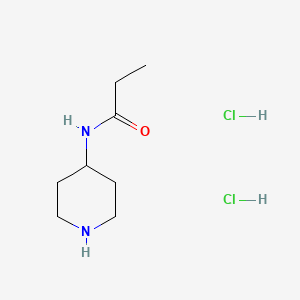
(3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;dihydrochloride is a chemical compound that features a triazole ring attached to an oxolane ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;dihydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Ring:
Amine Group Addition: The amine group is introduced through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and receptors, providing insights into their functions.
Medicine
The compound has potential therapeutic applications. It is investigated for its activity against various diseases, including infections and cancer. Its ability to form stable salts makes it suitable for formulation in pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its stability and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The amine group can participate in nucleophilic attacks, leading to covalent modification of the target.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine: The non-salt form of the compound.
(3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;monohydrochloride: A similar compound with a different salt form.
(3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;trihydrochloride: Another salt form with three hydrochloride groups.
Uniqueness
The dihydrochloride form of the compound is unique due to its specific salt form, which can influence its solubility, stability, and reactivity. This makes it particularly suitable for certain applications where these properties are critical.
Properties
CAS No. |
2138062-34-5 |
|---|---|
Molecular Formula |
C6H12Cl2N4O |
Molecular Weight |
227.09 g/mol |
IUPAC Name |
(3R,4S)-4-(1,2,4-triazol-4-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H10N4O.2ClH/c7-5-1-11-2-6(5)10-3-8-9-4-10;;/h3-6H,1-2,7H2;2*1H/t5-,6+;;/m0../s1 |
InChI Key |
FVZZSLYUUCHSKM-KXSOTYCDSA-N |
SMILES |
C1C(C(CO1)N2C=NN=C2)N.Cl.Cl |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)N2C=NN=C2)N.Cl.Cl |
Canonical SMILES |
C1C(C(CO1)N2C=NN=C2)N.Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2364108.png)
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2364110.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(1E)-(hydroxyamino)methylidene]thiourea](/img/structure/B2364111.png)
![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2364112.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide](/img/structure/B2364114.png)
![3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2364117.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364120.png)
![5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2364122.png)
![3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2364123.png)
![(E)-2-Cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide](/img/structure/B2364126.png)
![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2364129.png)

